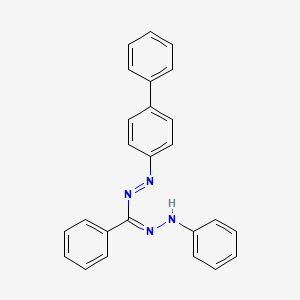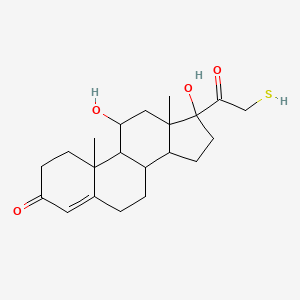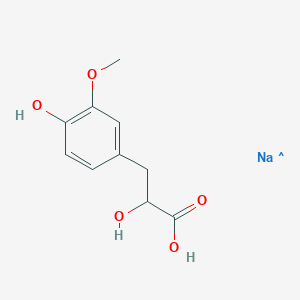
Vanillactic acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanillactic acid sodium can be synthesized through the reaction of vanillactic acid with sodium hydroxide. The reaction typically involves dissolving vanillactic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of biocatalysts or microbial fermentation. These methods can enhance the yield and purity of the compound. For example, microbial fermentation using genetically engineered microorganisms can be employed to produce vanillactic acid, which is then converted to its sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Vanillactic acid sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanillic acid.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Vanillic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted this compound derivatives with different functional groups.
Applications De Recherche Scientifique
Vanillactic acid sodium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: this compound is used in the production of flavoring agents and fragrances.
Comparaison Avec Des Composés Similaires
Vanillactic acid sodium can be compared with other similar compounds, such as:
Vanillic acid: Both compounds share a similar aromatic structure, but vanillic acid lacks the lactate moiety.
Ferulic acid: This compound also contains a methoxy and hydroxyl group on the benzene ring but has a different side chain.
Caffeic acid: Similar to this compound, caffeic acid has antioxidant properties but differs in its chemical structure.
Propriétés
Formule moléculaire |
C10H12NaO5 |
|---|---|
Poids moléculaire |
235.19 g/mol |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14); |
Clé InChI |
OZPXLDHTDQHNSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)
![butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/no-structure.png)

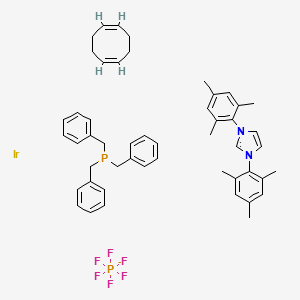
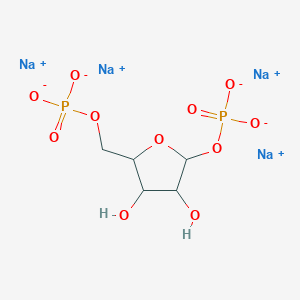
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)

